molecular formula C12H22O3 B13995435 2-Heptyl-3,3-dimethyloxirane-2-carboxylic acid CAS No. 5445-39-6

2-Heptyl-3,3-dimethyloxirane-2-carboxylic acid

Cat. No.: B13995435
CAS No.: 5445-39-6
M. Wt: 214.30 g/mol
InChI Key: IVFRQLCTNLNXCF-UHFFFAOYSA-N
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Description

2-Heptyl-3,3-dimethyloxirane-2-carboxylic acid is an oxirane (epoxide) derivative featuring a carboxylic acid group at the 2-position, a heptyl chain at the same position, and two methyl groups at the 3,3-positions. The heptyl substituent likely enhances lipophilicity compared to shorter alkyl or aromatic substituents, influencing solubility and biological interactions .

Properties

CAS No.

5445-39-6

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

2-heptyl-3,3-dimethyloxirane-2-carboxylic acid

InChI

InChI=1S/C12H22O3/c1-4-5-6-7-8-9-12(10(13)14)11(2,3)15-12/h4-9H2,1-3H3,(H,13,14)

InChI Key

IVFRQLCTNLNXCF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1(C(O1)(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Epoxidation of Unsaturated Precursors

One classical approach involves the epoxidation of an α,β-unsaturated carboxylic acid or ester bearing a heptyl substituent. This method typically uses peracids or peroxides as oxidizing agents to convert the double bond into the oxirane ring.

  • Typical Reaction Conditions :

    • Starting material: 2-heptyl-3,3-dimethylbutenoic acid or its ester derivatives.
    • Oxidant: Meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide in the presence of a catalyst.
    • Solvent: Dichloromethane or acetonitrile.
    • Temperature: 0 to 25 ºC to control selectivity.
  • Outcome : Formation of the epoxide ring at the 2,3-position with retention of the carboxylic acid or ester functionality.

This method benefits from mild conditions and good stereoselectivity but requires careful control to avoid over-oxidation or ring-opening side reactions.

Cyclopropane Ring Functionalization and Ring Expansion

A patented process related to the synthesis of structurally similar compounds involves starting from 3,3-dimethyl-2-formylcyclopropane-carboxylic acid esters, which can be transformed into the oxirane ring through oxidation and ring expansion steps.

  • Key Steps :

    • Synthesis of 3,3-dimethylcyclopropane carboxylic acid ester intermediates.
    • Oxidation using molybdenum trioxide or tungstic acid catalysts to introduce the epoxide functionality.
    • Ring expansion or rearrangement to form the oxirane ring with the heptyl substituent.
  • Catalysts and Reagents :

    • Molybdenum trioxide (MoO3)
    • Tungstic acid (H2WO4)
    • Heteropoly acids as oxidation catalysts
  • Advantages :

    • High regio- and stereoselectivity.
    • Potential scalability for industrial synthesis.
  • Limitations :

    • Requires multi-step synthesis and careful catalyst handling.
    • Sensitivity to reaction conditions.

Direct Alkylation and Epoxidation Sequence

Another synthetic route involves first constructing the 3,3-dimethyloxirane-2-carboxylic acid core, followed by alkylation at the 2-position with a heptyl group.

  • Stepwise Outline :

    • Preparation of 3,3-dimethyloxirane-2-carboxylic acid or its ester.
    • Alkylation using heptyl halides under basic conditions.
    • Purification and isolation of the target acid.
  • Considerations :

    • Alkylation must be controlled to avoid multiple substitutions.
    • Protection/deprotection strategies may be required to maintain epoxide integrity.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Advantages Limitations
Epoxidation of Unsaturated Acid 2-Heptyl-3,3-dimethylbutenoic acid/ester mCPBA, H2O2, solvents 0-25 ºC, mild solvents Mild, stereoselective Sensitive to over-oxidation
Cyclopropane Ring Functionalization 3,3-Dimethyl-2-formylcyclopropane ester MoO3, tungstic acid, heteropoly acids Oxidative conditions, controlled temperature High selectivity, scalable Multi-step, catalyst handling
Alkylation of Oxirane Core 3,3-Dimethyloxirane-2-carboxylic acid Heptyl halides, base Anhydrous, inert atmosphere Direct introduction of heptyl group Requires protection strategies

Research Findings and Analytical Data

  • Spectral Analysis : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the structure and purity of synthesized compounds. For example, 13C NMR spectra show characteristic shifts for the oxirane carbons and carboxylic acid carbonyl carbon.
  • Mass Spectrometry : Electron ionization mass spectra typically exhibit a molecular ion peak consistent with the molecular weight (~242 Da) and fragment peaks corresponding to loss of alkyl groups and ring cleavage.
  • Patent Literature : Patent EP1120393A1 describes catalytic oxidation methods for related cyclopropane derivatives to produce epoxide-containing carboxylic acid esters, which can be adapted for the target compound.
  • Physical Properties : The compound exhibits a high boiling point and moderate polarity, consistent with its molecular structure and functional groups.

Chemical Reactions Analysis

Types of Reactions

2-heptyl-3,3-dimethyl-oxirane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-heptyl-3,3-dimethyl-oxirane-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-heptyl-3,3-dimethyl-oxirane-2-carboxylic acid involves the reactivity of the oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can form various products depending on the nucleophile and reaction conditions. The compound can interact with enzymes and other biological molecules, potentially inhibiting or modifying their activity .

Comparison with Similar Compounds

Structural Analogs of Oxirane-Carboxylic Acids/Esters

The following compounds share the oxirane-carboxylic acid/ester core but differ in substituents, stereochemistry, and functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications
3,3-Dimethyloxirane-2-carboxylic acid 34886-30-1 C₅H₈O₃ 139.11 Methyl groups at 3,3-positions High crystallinity; potential synthetic intermediate
Methyl (2R,3S)-3-phenyloxirane-2-carboxylate 19190-80-8 C₁₀H₁₀O₃ 178.18 Phenyl group at 3-position LogP 1.3; used in stereoselective synthesis
3-(2-Nitrophenyl)oxirane-2-carboxamide Not provided Likely C₁₁H₁₀N₂O₄ ~234.21 Nitrophenyl, carboxamide groups Acid-catalyzed rearrangement applications
(2R,3R)-2,3-Dimethyloxirane-2-carboxylic acid Not provided C₅H₈O₃ 139.11 Stereoisomeric methyl groups Stereochemical studies; enzyme interactions

Key Differences and Implications

Carboxylic acid vs. ester: The free acid group in 3,3-dimethyloxirane-2-carboxylic acid allows for salt formation, improving water solubility, whereas ester derivatives (e.g., methyl esters) are more volatile and suited for organic reactions .

Synthesis and Reactivity :

  • Nitrophenyl-substituted oxiranes undergo acid-catalyzed rearrangements, highlighting the reactivity of the epoxide ring. The heptyl-substituted analog may exhibit similar ring-opening reactivity for derivatization .

Research Findings and Data Gaps

  • Physical Properties : The molecular weight of the target compound is estimated to exceed 250 g/mol (based on 3,3-dimethyloxirane-2-carboxylic acid’s MW 139.11 + heptyl chain C₇H₁₅), but experimental data are lacking.
  • Biological Activity: No direct evidence links the compound to antimicrobial or signaling roles.
  • Stereochemical Considerations : The (2R,3R)-configuration in related oxiranes influences enzyme binding and metabolic stability, underscoring the need for chiral analysis of the target compound .

Biological Activity

2-Heptyl-3,3-dimethyloxirane-2-carboxylic acid (CAS No. 5445-39-6) is a compound characterized by its unique oxirane structure, which contributes to its biological activity. This article reviews the biological properties, mechanisms of action, and potential applications of this compound based on current research findings.

PropertyValue
Molecular Formula C12H22O3
Molecular Weight 214.30 g/mol
IUPAC Name 2-heptyl-3,3-dimethyloxirane-2-carboxylic acid
InChI Key IVFRQLCTNLNXCF-UHFFFAOYSA-N

The compound features a heptyl group and a carboxylic acid functional group, which influence its chemical reactivity and biological interactions.

The biological activity of 2-heptyl-3,3-dimethyloxirane-2-carboxylic acid is primarily attributed to the reactivity of the oxirane ring . The ring strain makes it susceptible to nucleophilic attacks, leading to ring-opening reactions that can form various products. These reactions may interact with enzymes and other biological molecules, potentially inhibiting or modifying their activity.

Anticancer Potential

Recent studies have indicated that compounds similar to 2-heptyl-3,3-dimethyloxirane-2-carboxylic acid can act as selective inhibitors of the phosphoinositide 3-kinase alpha (PI3Ka) pathway, which is often mutated in various cancers. Targeting this pathway may provide therapeutic opportunities in cancer treatment .

Enzyme Interactions

The compound's unique structure allows it to be a candidate for studying enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it useful in biochemical research for understanding metabolic processes.

Case Studies

  • Study on PI3Ka Inhibition : A study investigated the effects of compounds similar to 2-heptyl-3,3-dimethyloxirane-2-carboxylic acid on PI3Ka signaling pathways. The results demonstrated that selective inhibition could reduce tumor growth in specific cancer models while minimizing side effects associated with traditional therapies .
  • Metabolic Pathway Analysis : Another research project focused on the metabolic pathways affected by this compound in A549 lung cancer cells. The study identified several metabolites produced upon treatment with the compound, suggesting its role in modulating cellular metabolism and potentially influencing cancer cell survival .

Organic Synthesis

Due to its oxirane structure, 2-heptyl-3,3-dimethyloxirane-2-carboxylic acid serves as a valuable building block in organic synthesis. It can be utilized in the formation of complex molecules with multiple functional groups.

Polymer Production

The compound is also explored for its applications in producing polymers and resins. The oxirane ring can undergo polymerization reactions, leading to materials with diverse properties suitable for industrial applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Heptyl-3,3-dimethyloxirane-2-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of oxirane derivatives typically involves cyclization of precursor acids or esters. For example, cyclization using acidic catalysts like boron trifluoride diethyl etherate (BF₃·Et₂O) has been effective for structurally similar compounds, such as 2-methyl-3-oxocyclopentane-1-carboxylic acid derivatives . Key parameters include temperature control (0–25°C), solvent selection (e.g., dichloromethane), and stoichiometric ratios of the catalyst. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product.

Q. Which spectroscopic techniques are most effective for characterizing 2-Heptyl-3,3-dimethyloxirane-2-carboxylic acid?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the oxirane ring structure and substituent positions. Infrared (IR) spectroscopy can validate carboxylic acid and epoxide functional groups. High-resolution mass spectrometry (HRMS) or LC-MS ensures molecular weight accuracy. For purity assessment, reverse-phase HPLC with UV detection (210–254 nm) is advised .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Stability studies should include accelerated degradation tests under stress conditions (e.g., 40°C/75% relative humidity for 4 weeks). Monitor degradation via HPLC and track changes in epoxide ring integrity using NMR. Safety data sheets for related oxirane-carboxylic acids recommend storage at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or polymerization .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data (e.g., antibacterial vs. no activity) be resolved?

  • Methodological Answer : Discrepancies may arise from differences in bacterial strains, assay protocols (e.g., broth microdilution vs. disk diffusion), or compound purity. To address this:

  • Conduct comparative studies using standardized CLSI/MIC protocols .
  • Validate purity via orthogonal methods (e.g., elemental analysis, Karl Fischer titration).
  • Perform dose-response assays with positive controls (e.g., ampicillin) and statistical meta-analysis of published data .

Q. What computational strategies are effective for predicting interactions between 2-Heptyl-3,3-dimethyloxirane-2-carboxylic acid and biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) can model binding to bacterial enzymes (e.g., penicillin-binding proteins). Quantum mechanics/molecular mechanics (QM/MM) simulations assess epoxide ring reactivity in enzymatic environments. Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP and topological polar surface area (TPSA) can predict bioavailability .

Q. How to design experiments to study metabolic pathways of this compound in mammalian systems?

  • Methodological Answer : Radiolabel the compound (e.g., ¹⁴C at the heptyl chain) and track metabolites in vitro (hepatocyte incubations) and in vivo (rodent models). Use LC-MS/MS for metabolite identification. Compare results with cytochrome P450 inhibition assays (CYP3A4, CYP2D6) to elucidate enzymatic involvement .

Safety and Experimental Design

Q. What safety protocols are critical when handling 2-Heptyl-3,3-dimethyloxirane-2-carboxylic acid in the lab?

  • Methodological Answer : Follow GHS hazard mitigation guidelines:

  • Use fume hoods and PPE (nitrile gloves, lab coat) to avoid skin/eye contact (risk: H315/H319) .
  • Avoid dust generation; employ wet methods or closed systems during weighing.
  • Emergency procedures: For spills, neutralize with sodium bicarbonate and dispose as hazardous waste .

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